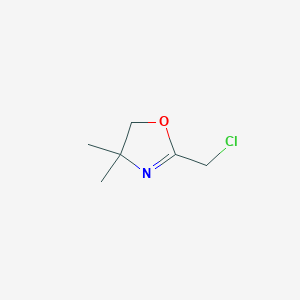

Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-

Übersicht

Beschreibung

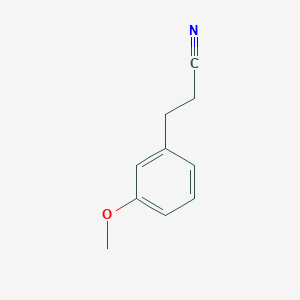

Oxazoles are a class of compounds that contain a five-membered ring with one oxygen atom and one nitrogen atom . They are aromatic compounds but less so than the thiazoles . 2-(Chloromethyl)oxazole is a specific type of oxazole. Its CAS Number is 185246-17-7 and it has a molecular weight of 117.53 .

Synthesis Analysis

Oxazoles can be synthesized through various methods. The classic synthetic route is the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . The Fischer oxazole synthesis from cyanohydrins and aldehydes is also widely used . Other methods include the reaction of α-haloketones and formamide and the Van Leusen reaction with aldehydes and TosMIC .

Molecular Structure Analysis

The structure of oxazole derivatives exerts weak interactions like hydrophobic effect, vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, pi-pi bond and so on . The structure of 2-(Chloromethyl)oxazole includes one oxygen atom at position 1 and a nitrogen at position 3 supported by carbons in between .

Chemical Reactions Analysis

Oxazoles undergo various chemical reactions. Deprotonation of oxazoles occurs at C2. Formylation with dimethylformamide gives 2-formyloxazole . Electrophilic aromatic substitution takes place at C5, but requiring electron donating groups .

Physical And Chemical Properties Analysis

Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole . 2-(Chloromethyl)oxazole is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Polymer Science and Functionalization

- Anionic Synthesis and Functionalization of Polymers : The novel syntheses of oxazole derivatives and their use in the anionic synthesis of functionalized polymers have been demonstrated. Specifically, ω-oxazolyl polystyrene was synthesized through the reaction of poly(styryl)lithium with oxazole derivatives, leading to the development of aromatic carboxyl chain-end functionalized polystyrene. This approach allows for precise control over polymer functionality, opening new avenues for the creation of advanced polymer materials with specific end-group functionalities (Summers & Quirk, 1996).

Coordination Chemistry

- Transition Metal Coordination : Oxazole ligands, including the 2-oxazoline derivatives, play a significant role in transition metal-catalyzed asymmetric syntheses. Their structural versatility and the ease of ligand design make them attractive for developing new catalytic systems. This review highlights their applications in coordination chemistry, focusing on structural characterization and the synthesis of chiral auxiliaries (Gómez, Muller, & Rocamora, 1999).

Synthetic Chemistry

- Synthetic Elaboration via Substitution Reactions : The chloromethyl and bromomethyl analogues of oxazoles serve as reactive scaffolds for synthetic elaboration. They have been utilized to prepare various substituted oxazoles through substitution reactions, demonstrating their versatility as intermediates in organic synthesis. This methodology has been applied to the concise synthesis of clinically relevant compounds, such as Oxaprozin (Patil & Luzzio, 2016).

Material Science

- Synthesis of Functionalized Polymers for Material Applications : The use of oxazole derivatives in atom transfer radical polymerization (ATRP) reactions has been reported. This method facilitates the synthesis of oxazolyl functionalized polymers, which are crucial for developing new materials with tailored properties. These findings underscore the potential of oxazole derivatives in material science, particularly in creating polymers with specific functionalities (Summers, Maseko, & Summers, 2013).

Safety And Hazards

Oxazole is classified as a hazardous substance. It is highly flammable and causes severe skin burns and eye damage . The safety information for 2-(Chloromethyl)oxazole includes hazard statements such as H302-H335-H314 and precautionary statements such as P260-P264-P270-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .

Zukünftige Richtungen

Oxazoles and their derivatives continue to be of great interest and importance in all aspects of synthetic chemistry with applications in medicinal chemistry . They have a wide range of biological activities which drew the attention of researchers globally to synthesize various oxazole derivatives .

Eigenschaften

IUPAC Name |

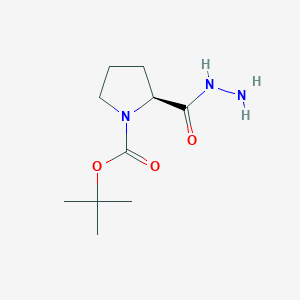

2-(chloromethyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-6(2)4-9-5(3-7)8-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPIFYYRWKTPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437111 | |

| Record name | Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- | |

CAS RN |

74307-97-4 | |

| Record name | Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)